molecular formula C7H7NO3 B046994 1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one CAS No. 116823-33-7

1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one

Cat. No. B046994
M. Wt: 153.14 g/mol
InChI Key: JBRBTSUQHLRXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one, also known as isocyanate-oxabicycloheptanone (IBX), is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IBX is a heterocyclic compound that contains a cyclic carbonate and an isocyanate group, making it a useful building block for the synthesis of various organic compounds.

Scientific Research Applications

IBX has been extensively studied for its potential applications in organic synthesis. It is commonly used as an oxidizing agent in various reactions, including the oxidation of alcohols, ketones, and sulfides. IBX has also been used as a catalyst in the synthesis of various organic compounds, including lactones, lactams, and aziridines. Additionally, IBX has been studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Mechanism Of Action

The mechanism of action of IBX involves the transfer of oxygen atoms from the cyclic carbonate group to the substrate. The reaction proceeds via a radical mechanism, which involves the formation of a cyclic intermediate. The isocyanate group in IBX acts as a leaving group, facilitating the reaction.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of IBX. However, studies have shown that IBX is a toxic compound that can cause skin and eye irritation. It is important to handle IBX with care and follow proper safety protocols when working with this compound.

Advantages And Limitations For Lab Experiments

IBX has several advantages as a reagent in organic synthesis. It is a mild and selective oxidizing agent that can be used under mild reaction conditions. IBX is also a stable compound that can be stored for extended periods without decomposition. However, IBX has some limitations, including its toxicity and potential for explosive decomposition under certain conditions.

Future Directions

There are several potential future directions for research on IBX. One area of interest is the development of new synthetic methods that utilize IBX as a reagent. Additionally, IBX could be used as a catalyst in the synthesis of more complex organic compounds. Further studies are also needed to better understand the biochemical and physiological effects of IBX and to develop safer handling protocols for this compound.

Synthesis Methods

The synthesis of IBX involves the reaction of cyclohexene oxide with phosgene and isocyanate. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield IBX. The synthesis of IBX is a straightforward process that can be achieved in a few steps with high yields. The purity of the final product can be improved by recrystallization.

properties

CAS RN

116823-33-7

Product Name

1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

1-isocyanato-3-oxabicyclo[3.1.1]heptan-2-one

InChI

InChI=1S/C7H7NO3/c9-4-8-7-1-5(2-7)3-11-6(7)10/h5H,1-3H2

InChI Key

JBRBTSUQHLRXIU-UHFFFAOYSA-N

SMILES

C1C2CC1(C(=O)OC2)N=C=O

Canonical SMILES

C1C2CC1(C(=O)OC2)N=C=O

synonyms

3-Oxabicyclo[3.1.1]heptan-2-one,1-isocyanato-(9CI)

Origin of Product

United States

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